BenchChemオンラインストアへようこそ!

N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)-2-methylbenzamide

FABP5 inhibition dual FABP4/5 inhibitor metabolic disease

N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)-2-methylbenzamide is a non-annulated thiophenylamide featuring a distinct 2-methylbenzamide core linked via an ethyl spacer to a 5-(furan-3-yl)thiophene motif. This compound belongs to a class of dual fatty acid-binding protein 4/5 (FABP4/5) inhibitors disclosed in patent US 9,353,102 B2, developed for metabolic and inflammatory indications including type 2 diabetes, atherosclerosis, and non-alcoholic steatohepatitis.

Molecular Formula C18H17NO2S
Molecular Weight 311.4
CAS No. 2034595-03-2
Cat. No. B2598983
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)-2-methylbenzamide
CAS2034595-03-2
Molecular FormulaC18H17NO2S
Molecular Weight311.4
Structural Identifiers
SMILESCC1=CC=CC=C1C(=O)NCCC2=CC=C(S2)C3=COC=C3
InChIInChI=1S/C18H17NO2S/c1-13-4-2-3-5-16(13)18(20)19-10-8-15-6-7-17(22-15)14-9-11-21-12-14/h2-7,9,11-12H,8,10H2,1H3,(H,19,20)
InChIKeyAZJRSJUSBDWAEH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)-2-methylbenzamide (CAS 2034595-03-2): FABP Inhibitor Baseline


N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)-2-methylbenzamide is a non-annulated thiophenylamide featuring a distinct 2-methylbenzamide core linked via an ethyl spacer to a 5-(furan-3-yl)thiophene motif. This compound belongs to a class of dual fatty acid-binding protein 4/5 (FABP4/5) inhibitors disclosed in patent US 9,353,102 B2, developed for metabolic and inflammatory indications including type 2 diabetes, atherosclerosis, and non-alcoholic steatohepatitis [1]. Its structural architecture—simultaneously presenting a furan-3-yl substituent on the thiophene ring and an ortho-methylbenzamide terminus—creates a pharmacophore profile that distinguishes it from analogs with alternative substitution patterns, halogen variations, or different heterocyclic cores; these structural differences directly impact FABP isoform selectivity and binding kinetics [1] [2].

Procurement Risk: Why N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)-2-methylbenzamide Cannot Be Replaced by Generic In-Class Analogs


Non-annulated thiophenylamides exhibit steep structure–activity relationships (SAR) at FABP4 and FABP5, where even minor modifications to the benzamide substituent, heterocycle connectivity, or linker length can alter isoform selectivity by over an order of magnitude [1]. The patent family explicitly demonstrates that replacing the ortho-methyl group with chlorine, fluorine, or hydrogen shifts both potency and FABP4/5 selectivity ratios, while relocating the furan attachment from the 5-position of the thiophene to other positions or replacing it with other heterocycles frequently results in complete loss of dual inhibitory activity [1]. Consequently, procurement teams cannot assume functional equivalence among CAS-listed analogs sharing the thiophene–furan–benzamide scaffold; even compounds differing by a single halogen or methyl group show divergent binding profiles that are not predictable without compound-specific data [1] [2].

Quantitative Differentiation Evidence for N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)-2-methylbenzamide


FABP5 Inhibitory Potency of N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)-2-methylbenzamide Relative to Patent-Internal Comparator Pool

Important Notice: Insufficient Direct Comparative Data. An exhaustive search of primary literature (PubMed, patents, BindingDB, ChEMBL, PubChem) did not identify a peer-reviewed head-to-head study comparing N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)-2-methylbenzamide against a named analog in the same assay. The quantitative evidence presented below constitutes the strongest available information from cross-study comparable sources and class-level inference. This compound is encompassed within the Markush structure of US 9,353,102 B2, which reports FABP5 IC50 values ranging from low nanomolar to micromolar for exemplar compounds [1]. A BindingDB-curated data point from this patent (BDBM234709) reports an FABP5 IC50 of 16 nM determined by TR-FRET assay for a structurally related non-annulated thiophenylamide [2]; however, this value corresponds to a different specific compound and cannot be directly attributed to N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)-2-methylbenzamide without confirmatory testing. The patent's SAR tables indicate that ortho-methyl substitution on the benzamide ring is associated with maintained or improved FABP5 potency relative to unsubstituted or para-substituted congeners, but exact numerical values for our target compound are not publicly disclosed [1].

FABP5 inhibition dual FABP4/5 inhibitor metabolic disease

Structural Differentiation from the Closest Commercially Available Analog: 2-Chloro-N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)benzamide

The closest identified analog with documented commercial availability is 2-chloro-N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)benzamide, which differs solely by substitution of the ortho-methyl group with a chlorine atom. According to patent SAR disclosure, ortho-substitution on the benzamide ring significantly modulates FABP isoform selectivity: halogen substitution (Cl, F) tends to shift the activity profile relative to methyl substitution, though the direction and magnitude are compound-specific [1]. The methyl group provides distinct steric and electronic properties compared to chlorine (Taft Es: –1.24 for CH3 vs. –0.97 for Cl; Hammett σm: –0.07 for CH3 vs. +0.37 for Cl), which can influence both binding pocket occupancy and pharmacokinetic parameters such as metabolic stability and CYP inhibition potential. However, no peer-reviewed direct comparison of these two compounds in the same assay has been identified [1].

ortho-substituent effect halogen vs methyl FABP selectivity

Linker-Length Differentiation: Ethyl Spacer vs. Methylene-Linked Analogs in the Non-Annulated Thiophenylamide Series

The target compound incorporates an ethylene (–CH2CH2–) linker between the thiophene ring and the benzamide nitrogen, whereas several commercially listed analogs (e.g., N-{[4-(furan-3-yl)thiophen-2-yl]methyl}-2-methylbenzamide, CAS 2415631-81-9) employ a shorter methylene (–CH2–) linker. Patent SAR data indicate that linker length directly impacts the conformational freedom of the molecule within the FABP binding pocket: an ethylene linker permits greater flexibility and can enable engagement of sub-pocket residues inaccessible to methylene-linked analogs [1]. Conversely, methylene-linked variants may exhibit improved rigidity and potentially enhanced selectivity for one FABP isoform. No direct experimental comparison of linker-length matched pairs (identical substitution, differing only in linker) has been published, but the patent's broad SAR disclosure supports that linker variations produce non-interchangeable biological profiles [1].

linker SAR conformational flexibility FABP binding pocket

N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)-2-methylbenzamide: Evidence-Backed Application Scenarios


Dual FABP4/5 Inhibitor Screening Cascade for Metabolic Disease Programs

Based on the patent-class association with dual FABP4/5 inhibition [1], this compound is most appropriately deployed as a screening tool in metabolic disease programs requiring simultaneous engagement of both FABP isoforms. The ortho-methyl substitution pattern is associated with maintained dual inhibitory activity in the patent SAR tables, making this compound a suitable candidate for structure–activity relationship expansion studies alongside halogen-substituted analogs [1].

Linker-Length SAR Probe for FABP Binding Pocket Topology Studies

The ethylene linker distinguishes this compound from the more common methylene-linked thiophenylamide series [1]. Researchers investigating the conformational preferences of the FABP5 binding pocket or seeking to map sub-pocket accessibility should procure this compound specifically for its extended linker geometry, comparing it directly against matched methylene-linked analogs to establish linker-dependent activity cliffs.

Methyl-Substituted Reference Standard for Halogen SAR Comparative Studies

Where halogenated analogs (e.g., 2-chloro or 3,4-difluoro derivatives) are being profiled for FABP inhibition, this compound serves as the critical non-halogenated, methyl-substituted comparator. The steric and electronic differences between –CH3 and –Cl/F substituents can be systematically evaluated using this compound as the reference baseline, enabling deconvolution of substituent effects on isoform selectivity and ADME properties [1].

Non-Alcoholic Steatohepatitis (NASH) and Atherosclerosis Target Validation

The patent's therapeutic focus on NASH, atherosclerosis, and type 2 diabetes [1] positions this compound within preclinical target validation workflows for these indications. However, users must note that in vivo efficacy or pharmacokinetic data for this specific compound are not publicly available; all proof-of-concept work with this compound should begin with in vitro target engagement assays followed by bespoke PK/PD profiling.

Quote Request

Request a Quote for N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)-2-methylbenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.